N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
Description
Properties
CAS No. |
902445-69-6 |
|---|---|
Molecular Formula |
C28H32N8O |
Molecular Weight |
496.619 |
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C28H32N8O/c1-20-10-7-8-18-34(20)19-17-29-25(37)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-2-4-12-21/h2-6,11-14,20H,7-10,15-19H2,1H3,(H,29,37) |
InChI Key |
FSSSAJAPGPVFJR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine moiety linked to a quinazoline derivative through an ethyl chain. The presence of the bis(triazole) structure enhances its pharmacological profile. The molecular formula is C24H30N6O, with a molecular weight of 426.55 g/mol.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as an anti-cancer and anti-inflammatory agent. Preliminary studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been suggested:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways.
- Modulation of Inflammatory Pathways : It may inhibit the NF-kB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.
- Antimycobacterial Activity : SAR studies indicate that modifications to the triazole moiety enhance activity against Mycobacterium tuberculosis by disrupting bacterial cell wall synthesis.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various preclinical models:
- Cytotoxicity Assays : In vitro assays revealed that the compound has an IC50 value ranging from 10 to 30 µM against several cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) .
- In Vivo Models : Animal studies indicated a significant reduction in tumor size when administered at dosages of 20 mg/kg body weight over a period of 14 days .
- Anti-inflammatory Studies : In models of acute inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in a marked decrease in edema compared to controls .
Structure-Activity Relationship (SAR)
The biological activity is highly dependent on the structural components of the molecule:
- Piperidine Ring : Essential for receptor binding and cellular uptake.
- Triazole Moiety : Modifications here can enhance or diminish activity; for example, substituents on the triazole ring have been shown to significantly impact anticancer efficacy .
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique bis-triazoloquinazoline core distinguishes it from other triazole- or quinazoline-based molecules. Below is a comparative analysis with key analogues:
Key Findings
Target Specificity: The target compound’s bis-triazoloquinazoline core may confer dual binding modes, unlike monocyclic triazolopyrimidines (e.g., ALS inhibitors) . This structural complexity could enhance selectivity for kinases or adenosine receptors, as seen in preladenant-like molecules .
Potency and Binding: Triazolopyrimidine herbicides achieve nanomolar herbicidal potency via ALS inhibition, but the target compound’s fused quinazoline ring may shift its mechanism toward mammalian enzymes (e.g., tyrosine kinases) . Adenosine receptor antagonists with simpler triazoloquinazoline scaffolds exhibit sub-nanomolar Ki values, implying that the target compound’s extended structure might reduce off-target effects .
Synthetic Challenges :
- The synthesis of bis-triazoloquinazolines requires multi-step cyclization, contrasting with the simpler routes for triazolopyrimidine herbicides or catalytic triazole ligands .
Chemical-Genetic Profiling Insights
For example:
- Triazole derivatives often disrupt nucleotide metabolism or signal transduction pathways .
- Fitness defect profiles in yeast deletion strains could identify target pathways (e.g., DNA repair, kinase signaling) if applied to this compound .
Critical Analysis of Divergences in Literature
- Adenosine Receptor Targeting: highlights adenosine receptors’ preference for G-protein coupling, but the target compound’s bulky side chain may limit receptor compatibility compared to smaller antagonists like preladenant .
- Enzyme Inhibition vs. Catalysis : Triazolopyrimidines act as herbicidal enzyme inhibitors, while triazole-picolylamine derivatives serve as catalysts . The target compound’s role remains ambiguous but likely leans toward inhibition.
Q & A
Q. What are the key challenges in optimizing the synthesis of the bis-triazoloquinazoline core for this compound?
The synthesis of the bis-triazoloquinazoline scaffold requires precise control over regioselectivity and reaction kinetics. A click chemistry approach (azide-alkyne cycloaddition) is commonly employed, but competing side reactions, such as incomplete cyclization or undesired regioisomer formation, can reduce yields . To mitigate this, iterative optimization of reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) is critical. For example, using Cu(I) catalysts in DMF at 60°C has shown improved regioselectivity in analogous triazole-quinazoline systems .
Q. How can researchers validate the structural integrity of intermediates during multi-step synthesis?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable. For instance, in analogous compounds, NMR peaks at δ 7.6–8.5 ppm confirm aromatic protons in the triazole-quinazoline system, while methylene protons adjacent to the piperidine moiety appear as multiplet signals near δ 3.9–4.2 ppm . HRMS with electrospray ionization (ESI+) should match the theoretical molecular ion within 3 ppm error. Cross-validation with IR spectroscopy (e.g., C=O stretching at ~1650 cm) adds robustness .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard, but reversed-phase HPLC may be necessary for polar byproducts. For example, a 70:30 acetonitrile/water mobile phase resolved similar triazoloquinazoline derivatives with >95% purity . Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance crystallinity .
Advanced Research Questions
Q. How can computational modeling improve reaction design for this compound’s piperidine-ethyl linker?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict steric and electronic effects of the 2-methylpiperidine substituent. For instance, torsional strain in the ethyl linker can be minimized by adjusting substituent orientation, reducing energy barriers for nucleophilic substitutions . Molecular dynamics simulations (e.g., using Gaussian or COMSOL) can model solvent effects on reaction pathways, guiding solvent selection (e.g., DMF vs. THF) to favor desired intermediates .
Q. What methodologies resolve contradictions in biological activity data across assays?
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay-specific conditions (e.g., ATP concentration, cell permeability). A tiered validation approach is recommended:
- In vitro enzymatic assays (e.g., fluorescence polarization) to confirm target engagement.
- Cell-based assays (e.g., Western blotting for phosphorylated substrates) to assess membrane permeability and off-target effects.
- Comparative metabolomics (LC-MS) to identify confounding factors like serum protein binding .
Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound’s pharmacokinetics?
Systematic SAR modifications should focus on:
- Lipophilicity : Introducing polar groups (e.g., hydroxyl or carboxyl) to the butanamide side chain to improve aqueous solubility. LogP reductions from 3.5 to 2.8 have enhanced bioavailability in related triazoloquinazolines .
- Metabolic stability : Fluorination of the phenyl ring (para position) reduces CYP450-mediated oxidation, as shown in pharmacokinetic studies with -labeled analogs .
- Target affinity : Molecular docking (e.g., AutoDock Vina) identifies critical π-π stacking interactions between the bis-triazoloquinazoline core and kinase ATP-binding pockets .
Methodological Considerations
Q. What analytical techniques are critical for characterizing polymorphic forms of this compound?
X-ray crystallography and Differential Scanning Calorimetry (DSC) are essential. For example, single-crystal X-ray diffraction revealed two polymorphs of a similar triazoloquinazoline derivative: Form I (monoclinic, P2/c) with higher solubility vs. Form II (triclinic, P-1) with superior thermal stability . DSC thermograms showing distinct endothermic peaks (e.g., at 215°C vs. 228°C) can differentiate forms .
Q. How should researchers design stability studies under ICH guidelines for this compound?
Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. For instance, HPLC-MS analysis of stressed samples identified hydrolytic cleavage of the butanamide linkage as the primary degradation route. Mitigation strategies include lyophilization for long-term storage or formulation with antioxidants (e.g., ascorbic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
